

Assessing the On-Target and Off-Target Effects of RO3201195: A Comparative Guide

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Compound of Interest

Compound Name: RO3201195

Cat. No.: B1678687

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For researchers and drug development professionals, understanding the complete activity profile of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of **RO3201195**, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, with other notable p38 MAPK inhibitors. We will delve into their on-target potency, off-target effects, and the experimental methodologies used to ascertain these characteristics, supported by available data.

On-Target Potency of p38 MAPK Inhibitors

RO3201195 has been identified as a highly selective and orally bioavailable inhibitor of p38 MAPK. Its on-target potency, along with that of other well-known p38 MAPK inhibitors such as SB203580, VX-745 (neflamapimod), and losmapimod, is crucial for its therapeutic efficacy. The following table summarizes the available inhibitory activities of these compounds against p38 MAPK isoforms.

Compound	p38 α IC50 (nM)	p38 β IC50 (nM)	p38 γ IC50 (nM)	p38 δ IC50 (nM)
RO3201195	~50-100	-	-	-
SB203580	16 - 50	50	>10,000	>10,000
VX-745 (Neflamapimod)	10	220	>20,000	-
Losmapimod	pKi = 8.1 (~7.8 nM)	pKi = 7.6 (~25 nM)	-	-

Note: IC50 and pKi values are compiled from various sources and may not be directly comparable due to different assay conditions. A hyphen (-) indicates that data was not readily available.

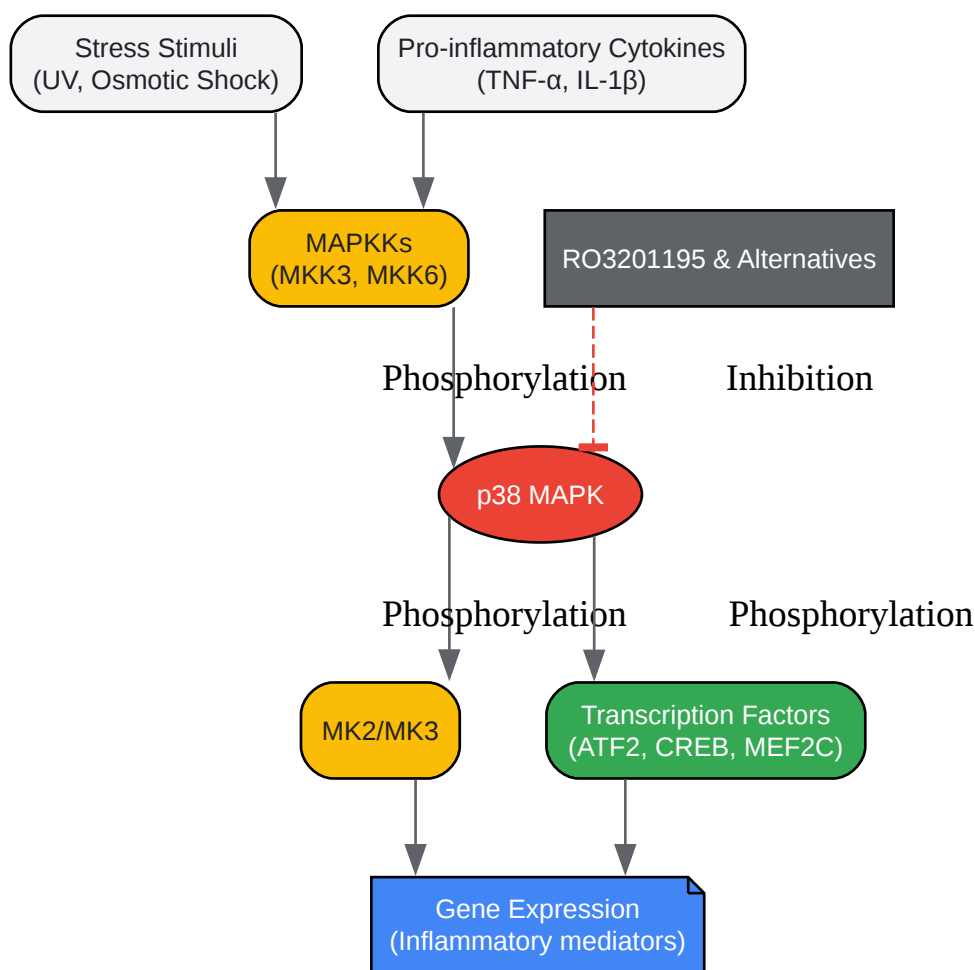
Off-Target Effects and Kinase Selectivity

A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. Off-target effects can lead to unforeseen side effects or even contribute to the therapeutic mechanism. While a comprehensive public kinome scan for **RO3201195** is not available, its high selectivity is a noted feature. In contrast, other p38 MAPK inhibitors have been more extensively profiled.

Compound	Known Off-Target Kinases (with significant inhibition)	Notes on Selectivity
RO3201195	Data not publicly available	Described as a highly selective inhibitor of p38 MAPK.
SB203580	RIPK2 (IC50 = 46 nM), JNK3, Raf-1, Akt/PKB	Known to have multiple off-target effects, which can confound experimental results[1][2].
VX-745 (Neflamapimod)	p38β (22-fold less potent than p38α)	Generally considered highly selective for p38α, with minimal activity against a large panel of other kinases[3][4][5].
Losmapimod	p38β	Selectively inhibits p38α and p38β isoforms[6][7].

Signaling Pathway of p38 MAPK

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines. The diagram below illustrates the central role of p38 MAPK in this pathway.



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Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.

Experimental Protocols

Accurate assessment of on-target and off-target effects relies on robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the binding affinity of an inhibitor to a kinase.

- Reagent Preparation:

- Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Prepare serial dilutions of the test compound (e.g., **RO3201195**) in the kinase buffer.
- Prepare a solution of the target kinase (e.g., p38 α) and a europium-labeled anti-tag antibody in the kinase buffer.
- Prepare a solution of a fluorescently labeled ATP-competitive tracer in the kinase buffer.
- Assay Procedure:
 - In a 384-well plate, add 5 μ L of the serially diluted test compound.
 - Add 5 μ L of the kinase/antibody mixture to all wells.
 - Add 5 μ L of the tracer solution to all wells.
 - Incubate the plate at room temperature for 60 minutes.
- Data Acquisition and Analysis:
 - Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., acceptor and donor emission).
 - Calculate the emission ratio.
 - Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

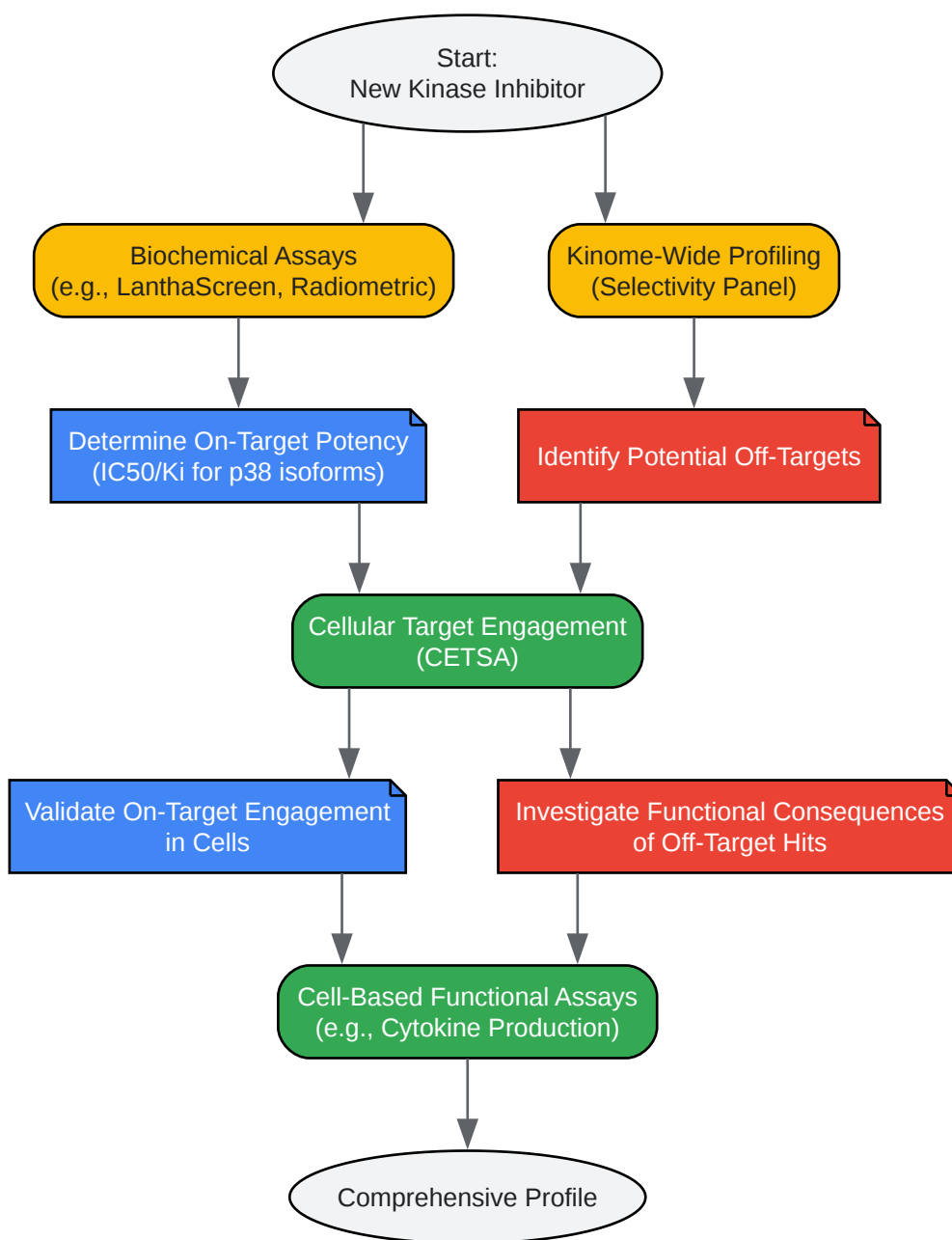
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

- Cell Treatment and Heating:
 - Culture cells to a suitable confluency and treat with the test compound or vehicle (DMSO) for a specified time.
 - Harvest the cells and resuspend them in a buffer such as PBS.

- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
 - Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
 - Transfer the supernatant to new tubes and determine the protein concentration.
- Analysis by Western Blot:
 - Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for the target protein (e.g., p38 MAPK) and a loading control (e.g., actin).
 - Incubate with a secondary antibody and visualize the protein bands.
 - Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for assessing the on-target and off-target effects of a kinase inhibitor.



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Caption: A streamlined workflow for kinase inhibitor profiling.

Clinical Trial Landscape

The clinical development of p38 MAPK inhibitors has been challenging, with many candidates failing in clinical trials for inflammatory diseases due to a lack of efficacy or adverse effects[8][9][10].

Compound	Therapeutic Area(s) Investigated	Highest Phase of Development	Outcome/Status
RO3201195	Inflammatory diseases	Phase I	Not actively being developed.
SB203580	Preclinical/Tool Compound	-	Not developed for clinical use due to off-target effects.
VX-745 (Neflamapimod)	Rheumatoid Arthritis, Alzheimer's Disease, Lewy Body Dementia	Phase II/III	Trials in RA were suspended due to neurological effects in animal studies. Currently in development for neurodegenerative diseases[11][12].
Losmapimod	Cardiovascular Disease, COPD, Facioscapulohumeral Muscular Dystrophy (FSHD)	Phase III	Failed to show efficacy in multiple late-stage trials, including for FSHD[7].

Conclusion

RO3201195 is a potent and selective p38 MAPK inhibitor. While it showed promise in preclinical studies, its clinical development has not progressed. A comprehensive comparison with other p38 MAPK inhibitors reveals a class of molecules that, despite strong on-target potency, has struggled to translate into successful clinical therapies for inflammatory diseases. The off-target effects, as seen with SB203580, can complicate preclinical findings, highlighting the importance of thorough kinase selectivity profiling. Newer generation inhibitors like VX-745 and losmapimod were designed for improved selectivity, but they too have faced significant hurdles in clinical trials. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of future kinase inhibitors, which is essential for navigating the complexities of drug development.

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